molecular formula C10H16N4O B1492968 4-((6-Aminopyrimidin-4-yl)amino)cyclohexan-1-ol CAS No. 1467714-63-1

4-((6-Aminopyrimidin-4-yl)amino)cyclohexan-1-ol

Cat. No.: B1492968
CAS No.: 1467714-63-1
M. Wt: 208.26 g/mol
InChI Key: ZLSIBKCCQIJQAJ-UHFFFAOYSA-N
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Description

4-((6-Aminopyrimidin-4-yl)amino)cyclohexan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclohexanol ring and an aminopyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 6-aminopyrimidin-4-yl with cyclohexan-1-ol under specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the production of 4-((6-Aminopyrimidin-4-yl)amino)cyclohexan-1-ol may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like hydrochloric acid or sulfuric acid.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrimidines or cyclohexanol derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and cellular processes.

Industry: Utilized in the production of advanced materials and polymers, contributing to the development of new industrial products.

Mechanism of Action

The mechanism by which 4-((6-Aminopyrimidin-4-yl)amino)cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular functions. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide: Similar in structure but with a sulfonamide group instead of a hydroxyl group.

  • 2-Amino-4,6-dihydroxypyrimidine: Contains a pyrimidinediol group, differing in the presence of two hydroxyl groups.

Uniqueness: 4-((6-Aminopyrimidin-4-yl)amino)cyclohexan-1-ol is unique due to its cyclohexanol ring, which provides distinct chemical properties compared to other similar compounds. This structural difference can lead to variations in reactivity, solubility, and biological activity.

Properties

IUPAC Name

4-[(6-aminopyrimidin-4-yl)amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c11-9-5-10(13-6-12-9)14-7-1-3-8(15)4-2-7/h5-8,15H,1-4H2,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSIBKCCQIJQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC=NC(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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